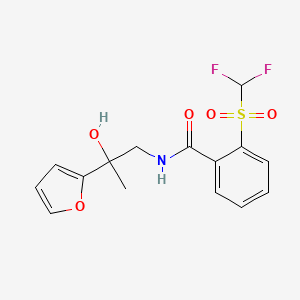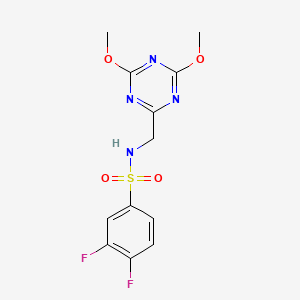
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3,4-difluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound seems to be a derivative of 4,6-dimethoxy-1,3,5-triazine . The 4,6-dimethoxy-1,3,5-triazine derivatives are known for their use in the activation of carboxylic acids, particularly for amide synthesis .
Synthesis Analysis
While specific synthesis information for this compound is not available, related compounds such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) are synthesized by the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM) in THF .
Chemical Reactions Analysis
The compound, being a derivative of 4,6-dimethoxy-1,3,5-triazine, might be involved in similar reactions. For instance, DMTMM is used for the activation of carboxylic acids, particularly for amide synthesis . It can also be used to make esters from the corresponding alcohol and carboxylic acid .
Aplicaciones Científicas De Investigación
Efficient Condensing Agent
This compound, under its derivative form 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM), is known for its role as an efficient condensing agent. It is used for the condensation of carboxylic acids and amines, leading to the formation of corresponding amides and esters in good yields. These reactions are practical due to their operation under atmospheric conditions and easy removal of by-products (Kunishima et al., 1999).
Structure-Activity Relationship in Cancer Therapeutics
The structure-activity relationship of certain arylsulfonamide analogs of this compound is crucial in the development of cancer therapeutics. Modifications in the chemical structure of these analogs can significantly impact their pharmacological properties and efficacy in antagonizing tumor growth (Mun et al., 2012).
Synthesis of Sterically-Hindered Peptidomimetics
DMTMM, a derivative of the compound, is utilized in the synthesis of sterically-hindered peptidomimetics. It offers advantages in controlling racemization and N-arylation, making it a valuable tool in peptide synthesis (Shieh et al., 2008).
Enhancement in Peptide Synthesis
The compound's derivatives are employed in improving the efficiency of peptide synthesis. N-Triazinylammonium sulfonates, derived from this compound, are shown to be highly effective in both solution and solid-phase synthesis of peptides, including those with natural and unnatural sterically hindered amino acids (Kolesińska et al., 2015).
Herbicide Degradation
Research on the degradation of the herbicide triflusulfuron-methyl, which is structurally related to this compound, reveals insights into the environmental breakdown of such chemicals. Understanding these degradation pathways is crucial for assessing environmental impact and safety (Mereiter, 2011).
Green Chemistry Applications
In green chemistry, derivatives of this compound, such as DMTMM, are used for the recovery and recycle of co-products. This approach supports sustainable chemical processes by minimizing waste and improving resource efficiency (Kunishima et al., 2002).
Mecanismo De Acción
Mode of Action
It is known that the compound can act as a coupling reagent in peptide synthesis . It facilitates the formation of amide bonds between carboxylic acids and amines .
Biochemical Pathways
The compound is involved in the synthesis of esters and peptides in both solution and solid-phase . It also plays a role in the cyclization of linear tetrapeptides . The by-product of the reaction with this compound, 2-hydroxy-4,6-dimethoxy-1,3,5-triazine, is highly water soluble and can be easily removed from the main reaction product .
Result of Action
The molecular and cellular effects of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3,4-difluorobenzenesulfonamide’s action are largely dependent on its role as a coupling reagent in peptide synthesis . It facilitates the formation of amide bonds, which are crucial in the structure of peptides and proteins .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the amount of alcohols can be reduced to a stoichiometric amount by conducting the reaction in tetrahydrofuran
Propiedades
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3,4-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2N4O4S/c1-21-11-16-10(17-12(18-11)22-2)6-15-23(19,20)7-3-4-8(13)9(14)5-7/h3-5,15H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJRIGCAYXJVJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNS(=O)(=O)C2=CC(=C(C=C2)F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
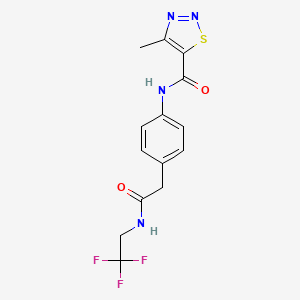
![2-{[3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide](/img/structure/B2802096.png)
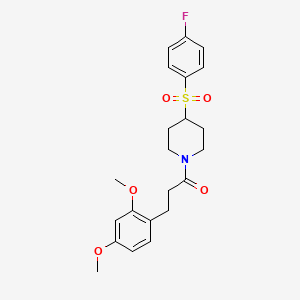

![N-(benzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2802099.png)
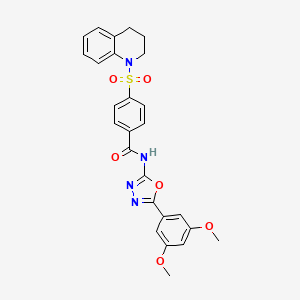
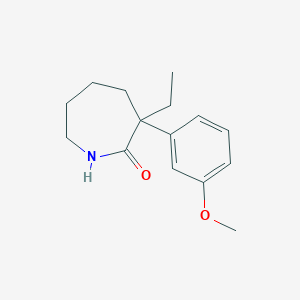


![2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2802107.png)
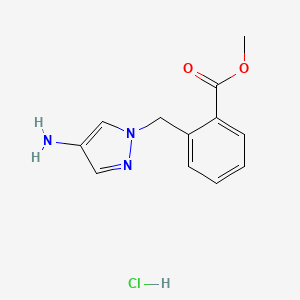
![Methyl 2-[(4,6-difluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B2802111.png)
